molecular formula C22H26N2O4 B268924 3-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

3-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B268924
M. Wt: 382.5 g/mol
InChI Key: ISRTXBUFTCBKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as DMTFBA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

3-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, 3-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In drug discovery, 3-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles. In neuroscience, 3-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been studied for its potential role in regulating synaptic plasticity and memory formation.

Mechanism of Action

3-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide exerts its effects through the inhibition of protein kinase C (PKC), a family of enzymes that play a critical role in cell signaling and regulation. By inhibiting PKC, 3-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide disrupts the signaling pathways that are involved in cell growth, differentiation, and survival, leading to the inhibition of cancer cell growth and the modulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
3-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of synaptic plasticity and memory formation, and the regulation of ion channels and neurotransmitter release. Additionally, 3-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments include its high potency and selectivity, its ability to cross the blood-brain barrier, and its potential for use as a lead compound in drug discovery. However, the limitations of using 3-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

For research on 3-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide include the development of new derivatives with improved efficacy and safety profiles, the exploration of its potential applications in other fields, such as immunology and infectious diseases, and the investigation of its mechanisms of action and interactions with other signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration route for 3-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in various disease models.

Synthesis Methods

3-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylphenol with chloroacetic acid, followed by the reaction of the resulting product with tetrahydrofuran and benzoyl chloride. The final product is obtained through the reaction of the intermediate product with N,N-dimethylformamide.

properties

Product Name

3-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

3-[[2-(3,5-dimethylphenoxy)acetyl]amino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C22H26N2O4/c1-15-9-16(2)11-20(10-15)28-14-21(25)24-18-6-3-5-17(12-18)22(26)23-13-19-7-4-8-27-19/h3,5-6,9-12,19H,4,7-8,13-14H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

ISRTXBUFTCBKOA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.